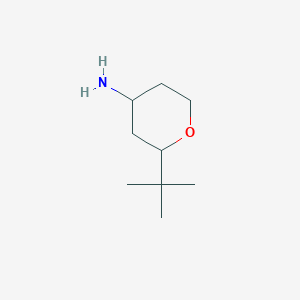

2-(tert-Butyl)tetrahydro-2H-pyran-4-amine

Overview

Description

Synthesis Analysis

The synthesis of tetrahydropyran derivatives is a well-studied area in organic chemistry . The synthesis often involves the reaction of alcohols with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions and can be deprotected by acid-catalyzed hydrolysis .Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its structure is particularly useful in constructing 2H-pyran derivatives, which are prevalent in many natural products and pharmaceuticals . The tert-butyl group in the compound provides steric hindrance, which can be advantageous in selective reactions, leading to the formation of complex molecular architectures.

Antimicrobial Agent Development

Researchers have explored the use of 2-(tert-Butyl)tetrahydro-2H-pyran-4-amine in the development of novel antimicrobial agents. By incorporating this compound into larger molecular frameworks, it’s possible to synthesize compounds with potential antibacterial properties, as indicated by in vitro studies and molecular docking simulations .

Protected Glucopyranoside Synthesis

This compound is used as a building block for the synthesis of protected glucopyranosides. These are essential in the construction of complex carbohydrates, which have applications ranging from drug development to materials science .

DNA Research

In the field of genetics, derivatives of 2-(tert-Butyl)tetrahydro-2H-pyran-4-amine have been utilized to improve the detection of single-strand breaks (SSBs) in DNA. This application is crucial for understanding genetic damage and repair mechanisms .

Material Science

The unique electronic properties of 2-(tert-Butyl)tetrahydro-2H-pyran-4-amine derivatives make them suitable for the design and fabrication of functional materials. They can be used in the synthesis of polymers, catalysts, sensors, and nanomaterials, contributing to advancements in material science .

Pharmaceutical Synthesis

In the pharmaceutical industry, the compound’s derivatives act as precursors in the synthesis of various drugs. They can lead to the production of sulfa drugs, local anesthetics, and antihistamines, showcasing the compound’s versatility in drug development .

Mechanism of Action

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could impact the bioavailability of the compound, influencing its pharmacological effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(tert-Butyl)tetrahydro-2H-pyran-4-amine . For instance, the compound should be stored in an inert atmosphere at temperatures between 2-8°C . .

properties

IUPAC Name |

2-tert-butyloxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-9(2,3)8-6-7(10)4-5-11-8/h7-8H,4-6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFYAMLANWTHKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(CCO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butyl)tetrahydro-2H-pyran-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B1443912.png)

![5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1443914.png)

![1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1443916.png)

![8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1443917.png)

![[2-(Butylthio)-1-cyclopropylethyl]methylamine](/img/structure/B1443924.png)